molecular formula C15H14O2 B349261 2,3-diphenylpropanoic acid CAS No. 3333-15-1

2,3-diphenylpropanoic acid

Cat. No.: B349261
CAS No.: 3333-15-1
M. Wt: 226.27g/mol
InChI Key: PCRICPYPVZKEBZ-UHFFFAOYSA-N
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Description

2,3-diphenylpropanoic acid is an organic compound with the molecular formula C15H14O2. It is characterized by the presence of two phenyl groups attached to the second and third carbon atoms of a propionic acid backbone. This compound is known for its white crystalline appearance and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-diphenylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with benzeneacetonitrile in the presence of a base such as sodium hydroxide. The resulting intermediate is then hydrolyzed to yield 2,3-diphenylpropionic acid .

Industrial Production Methods: Industrial production of 2,3-diphenylpropionic acid typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of efficient catalysts and controlled reaction conditions ensures the production of high-quality 2,3-diphenylpropionic acid .

Chemical Reactions Analysis

Types of Reactions: 2,3-diphenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce diphenylpropanol .

Scientific Research Applications

2,3-diphenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including drugs for cardiovascular diseases and antispasmodic medications.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-diphenylpropionic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

2,3-diphenylpropanoic acid can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of 2,3-diphenylpropionic acid, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRICPYPVZKEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311088
Record name 2,3-Diphenylpropanoic acid
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3333-15-1
Record name 2,3-Diphenylpropanoic acid
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Record name 2,3-Diphenylpropionic acid
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Record name 3333-15-1
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Record name 2,3-Diphenylpropionic acid
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Record name 2,3-Diphenylpropanoic acid
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Record name 2,3-diphenylpropionic acid
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Synthesis routes and methods

Procedure details

10% Palladium on charcoal (0.8 g) was added to a solution of α-phenylcinnamic acid (10.0 g, 0.0445 mol) in ethanol (200 ml). The mixture was hydrogenated at ambient temperature. The mixture was filtered through Celite, and the solvent was evaporated.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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